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Introduction
AZD1480 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of

Janus-associated kinases (JAKs), with primary activity against JAK1 and JAK2.[1][2] The

JAK/STAT signaling pathway is a critical mediator of cellular proliferation, differentiation, and

survival, and its dysregulation is implicated in various malignancies and inflammatory diseases.

[3][4] AZD1480 exerts its pharmacological effects by inhibiting JAK2 activation, which in turn

blocks the downstream phosphorylation and activation of Signal Transducer and Activator of

Transcription (STAT) proteins, particularly STAT3.[2][5] This inhibition leads to the induction of

tumor cell apoptosis and a reduction in cellular proliferation.[3][6] Preclinical studies have

demonstrated its anti-tumor activity in a range of solid and hematological cancer models.[5][7]

[8] However, its clinical development was halted due to the observation of dose-limiting

neurological toxicities in a Phase I trial.[1][9] This guide provides a comprehensive overview of

the pharmacological profile of AZD1480, summarizing key in vitro and in vivo data, and

detailing relevant experimental methodologies.

Mechanism of Action and In Vitro Activity
AZD1480 is a potent inhibitor of JAK2 kinase with a high degree of selectivity.[5] Its primary

mechanism involves competing with ATP for binding to the catalytic domain of JAK2, thereby

preventing the autophosphorylation and activation of the kinase.[5][6] This leads to the

suppression of the downstream JAK/STAT signaling cascade.
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Table 1: In Vitro Inhibitory Activity of AZD1480
Target/Assay IC50 / Ki / GI50

Cell Line /
Conditions

Reference

Enzymatic Assays

JAK2 (cell-free) IC50: 0.26 nM - [6]

JAK2 (cell-free) Ki: 0.26 nM - [5]

JAK1 (cell-free) IC50: 1.3 nM - [10]

JAK2 (cell-free, 5mM

ATP)
IC50: 58 nM - [11]

JAK1 (enzymatic,

5mM ATP)
IC50: 41 nM - [12]

JAK3 (enzymatic,

5mM ATP)
IC50: 1363 nM - [12]

Cell-Based Assays

STAT5

Phosphorylation
IC50: 46 nM TEL-Jak2 Ba/F3 cells [5]

TEL-Jak2 Proliferation GI50: 60 nM Ba/F3 cells [5]

JAK2 V617F

Proliferation
GI50: 60 nM - [11]

Pediatric Solid Tumor

Cell Lines
Median EC50: 1.5 µM

7 NB, 7 RMS, 2 ESFT

cell lines
[13]

Small Cell Lung

Cancer Cell Lines

IC50: 0.73 - 3.08

µmol/L

6 out of 13 SCLC cell

lines
[8]

Pediatric Preclinical

Testing Program

(PPTP) Cell Lines

Median rIC50: 1.5 µM In vitro cell line panel [7]

Signaling Pathway Inhibition
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AZD1480 effectively blocks the JAK/STAT signaling pathway. Upon cytokine or growth factor

stimulation, JAKs associated with the receptors become activated and phosphorylate STAT

proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as

transcription factors for genes involved in cell survival and proliferation, such as Bcl-2 and

Cyclin D1. AZD1480's inhibition of JAK2 prevents this entire cascade.
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Caption: Inhibition of the JAK/STAT signaling pathway by AZD1480.
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Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic

data for AZD1480.[1][14] The compound demonstrated rapid absorption and elimination.[1][4]

Table 2: Human Pharmacokinetic Parameters of
AZD1480

Parameter Value Dosing Regimen Reference

Time to Cmax (Tmax) ~1 hour
10-70 mg QD & 20-45

mg BID
[1][14]

Half-life (t1/2) ~5 hours
10-70 mg QD & 20-45

mg BID
[1][14]

Accumulation Minimal
Repeated QD or BID

dosing
[1]

Exposure
Dose-dependent

increase
10-50 mg [1]

pSTAT3 Inhibition in

Granulocytes
56% (±21%)

70 mg QD at steady-

state
[1][14]

Another Phase I study in patients with myelofibrosis showed a mean terminal half-life ranging

from 2.45 to 8.06 hours, with no accumulation observed after 28 days of daily dosing.[12][15]

In Vivo Efficacy
AZD1480 has demonstrated significant anti-tumor activity in various preclinical xenograft

models.

Table 3: Summary of In Vivo Efficacy of AZD1480 in
Xenograft Models
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Tumor Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Outcome

Reference

DU145 (Prostate) Once daily 81% TGI (p < 0.001) [5]

MDA-MB-468 (Breast) Once daily 111% TGI (p < 0.001) [5]

MDAH2774 (Ovarian) 10 mg/kg BID 71% TGI (p < 0.001) [5]

MDAH2774 (Ovarian) 30 mg/kg BID
139% TGI (p < 0.001),

tumor regression
[5]

MEF-Stat3-YFP 50 mg/kg QD 58% TGI (p = 0.001) [5]

Neuroblastoma &

Pediatric Sarcomas
30 mg/kg QD or BID

Significant tumor

growth depression

(P< 0.001)

[13]

Glioblastoma

(intracranial)
-

Increased survival of

mice
[3]

Uterine Leiomyomas
50 mg/kg QD (5

days/week)

59.5% reduction in

xenograft volume (p <

.0001)

[16][17]

Small Cell Lung

Cancer (H82)
60 mg/kg/d

Significant decrease

in xenograft growth (P

< 0.001)

[8]

Experimental Protocols
JAK2 Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified

JAK2.

Reagents and Materials:

Purified recombinant JAK2 kinase domain.[18]

Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1).[19][20]
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ATP (e.g., 500 µM stock).[19][20]

Substrate: A peptide or protein that can be phosphorylated by JAK2 (e.g., Poly(Glu:Tyr

4:1)).[19][20]

AZD1480 or other test inhibitors dissolved in DMSO.

96-well plates.

Detection reagent (e.g., ADP-Glo™ Kinase Assay).[19]

Procedure:

1. Prepare serial dilutions of AZD1480 in the kinase assay buffer. The final DMSO

concentration should be kept constant and low (e.g., ≤1%).[19]

2. Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.[19][20]

3. Add the master mix to the wells of the 96-well plate.

4. Add the diluted AZD1480 or vehicle control (DMSO) to the respective wells.

5. Initiate the kinase reaction by adding the purified JAK2 enzyme to each well (except for

the "blank" control).[20]

6. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[19][20]

7. Stop the reaction and measure the kinase activity using a suitable detection method. For

the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly

proportional to the kinase activity.[19]

8. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Proliferation Assay
This assay determines the effect of AZD1480 on the growth and viability of cancer cell lines.

Reagents and Materials:
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Cancer cell lines of interest.

Complete cell culture medium.

AZD1480 stock solution in DMSO.

96-well cell culture plates.

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or Alamar Blue).[5][21]

Procedure:

1. Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and

allow them to adhere overnight.[13][21]

2. Treat the cells with serial dilutions of AZD1480 or vehicle control (DMSO) for a specified

duration (e.g., 48 or 72 hours).[5][21]

3. At the end of the incubation period, add the cell viability reagent to each well according to

the manufacturer's instructions.[21]

4. Incubate for the recommended time (e.g., 4 hours for CCK-8).[21]

5. Measure the absorbance or fluorescence using a microplate reader.

6. Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the GI50 or EC50 value.

In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD1480 in

a mouse xenograft model.
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Caption: General workflow for an in vivo xenograft efficacy study with AZD1480.
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Animal Model:

Use immunodeficient mice (e.g., athymic nude or SCID mice).[5][13]

Tumor Cell Implantation:

Subcutaneously implant a suspension of tumor cells (e.g., 2 x 10^6 cells) mixed with

Matrigel into the flank of each mouse.[5][13]

Tumor Growth and Randomization:

Monitor tumor growth regularly. When tumors reach a specified average volume (e.g., 65-

200 mm³), randomize the mice into treatment and control groups.[5][13]

Drug Formulation and Administration:

Prepare AZD1480 in a suitable vehicle (e.g., water with 0.5% Hypermellose and 0.1%

Tween 80).[5]

Administer AZD1480 orally (p.o.) via gavage at the desired dose and schedule (e.g., 50

mg/kg once daily).[5] The control group receives the vehicle only.

Efficacy Assessment:

Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using

the formula: 0.5 * (larger diameter) * (smaller diameter)².[5]

Monitor animal body weight and overall health as indicators of toxicity.

Pharmacodynamic Analysis:

At the end of the study, tumors can be harvested to assess the in vivo target engagement

of AZD1480 by measuring the levels of phosphorylated STAT3 (pSTAT3) via Western

blotting or immunohistochemistry.[13]

Statistical Analysis:
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Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g.,

t-test or ANOVA) to determine the significance of the anti-tumor effect.[5]

Conclusion
AZD1480 is a well-characterized, potent inhibitor of JAK1 and JAK2 with demonstrated

preclinical efficacy in a variety of cancer models. Its mechanism of action through the inhibition

of the JAK/STAT signaling pathway is well-established. While its clinical development was

halted due to toxicity, the extensive pharmacological data available for AZD1480 continues to

make it a valuable tool for researchers investigating the role of JAK/STAT signaling in disease

and for the development of novel therapeutics targeting this pathway. This guide provides a

comprehensive summary of its pharmacological profile to aid in these research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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